Prazosinamine
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Overview
Description
Prazosinamine is a chemical compound that belongs to the class of aminoalkylphenols. It is a potent alpha-adrenergic antagonist that is widely used in scientific research for its ability to block alpha-1 adrenergic receptors. Prazosinamine has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism Of Action
Prazosinamine acts as a competitive antagonist of alpha-1 adrenergic receptors. It binds to the receptor site and prevents the binding of norepinephrine and other agonists, thereby blocking the downstream signaling pathways that are activated by receptor activation.
Biochemical And Physiological Effects
Prazosinamine has a range of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the reduction of blood pressure, and the modulation of neurotransmitter release. It has been shown to be effective in the treatment of hypertension, benign prostatic hyperplasia, and post-traumatic stress disorder.
Advantages And Limitations For Lab Experiments
Prazosinamine has several advantages as a tool for scientific research. It is a potent and selective antagonist of alpha-1 adrenergic receptors, making it a valuable tool for studying the role of these receptors in various biological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on prazosinamine. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of alpha-1 adrenergic receptors in the development and progression of various diseases, including cancer and neurodegenerative disorders. Additionally, the potential use of prazosinamine as a therapeutic agent for these diseases should be explored further.
Synthesis Methods
Prazosinamine can be synthesized by the reaction of 2-chloro-4-nitroaniline with N-(2-aminoethyl)-3-chloro-4-nitrobenzamide in the presence of a reducing agent such as sodium dithionite. The resulting compound is then hydrolyzed to produce prazosinamine.
Scientific Research Applications
Prazosinamine is widely used in scientific research as a tool for studying the role of alpha-1 adrenergic receptors in various biological processes. It has been used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction, blood pressure regulation, and neurotransmitter release.
properties
CAS RN |
109679-41-6 |
---|---|
Product Name |
Prazosinamine |
Molecular Formula |
C20H30N6O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-amino-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]hexan-1-one |
InChI |
InChI=1S/C20H30N6O3/c1-28-16-12-14-15(13-17(16)29-2)23-20(24-19(14)22)26-10-8-25(9-11-26)18(27)6-4-3-5-7-21/h12-13H,3-11,21H2,1-2H3,(H2,22,23,24) |
InChI Key |
PUMFFOCDLOJMBP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCN)N)OC |
Other CAS RN |
109679-41-6 |
synonyms |
1-(4'-amino-6',7'-dimethoxyquinazolin-2'-yl)-4-(6''-aminohexanoyl)piperazine prazosinamine prazosinamine hydrochloride |
Origin of Product |
United States |
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